tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGINIPKPAJNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462383-16-9 | |
| Record name | tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 1,1-cyclopropanedicarboxylic acid diethyl ester.
Cyclization: This intermediate undergoes cyclization to form 1,1-cyclopropanedicarboxylic acid monoethyl ester.
Hofmann Rearrangement: The monoethyl ester is then subjected to Hofmann rearrangement to yield 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid ethyl ester.
Hydrolysis: This ester is hydrolyzed to produce 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid.
Acylation: The resulting acid is acylated with ethyl glycinate to form 1-tert-butoxycarbonylamino-1-cyclopropanecarbonylaminoacetic acid ethyl ester.
Cyclization: The compound undergoes another cyclization with ethylene glycol to form 5,8-dioxo-4,7-diazaspiro[2.5]octane.
Reduction: This intermediate is reduced to yield 4,7-diazaspiro[2.5]octane.
Final Step: The final product, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is obtained by reacting with di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spiro carbon.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for bioactive molecules that can modulate biological pathways.
Medicine
In medicine, it serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders, such as triazolopyridines .
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Storage : 2–8°C in a dry, dark environment .
- Purity : Available at ≥95% purity (free base: CAS 886766-28-5) .
- Synthetic Relevance : Serves as a precursor for enantioselective amination reactions, as demonstrated by iridium-catalyzed methods yielding >95% enantiomeric excess (ee) in derivatives .
Comparison with Structurally Similar Spirocyclic Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Spiro Ring Size and Conformation
Functionalization and Enantioselectivity
- In contrast, simpler analogs (e.g., CAS 886766-28-5) lack such side chains, limiting their direct use in asymmetric synthesis.
Salt Forms and Solubility
Commercial Availability
Biologische Aktivität
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride (CAS No. 1462383-16-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Molecular Weight : 248.75 g/mol
- CAS Number : 1462383-16-9
- Purity : ≥95%
The biological activity of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its spirocyclic structure is believed to contribute to its binding affinity and selectivity.
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 4,7-diazaspiro[2.5]octane derivatives exhibit significant antimicrobial properties. For instance, studies on related diazaspiro compounds have shown efficacy against various pathogens, suggesting that this compound may also possess similar properties.
Anti-Parasitic Activity
A notable study evaluated the anti-parasitic effects of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain analogs demonstrated a marked reduction in parasitemia in infected mice, highlighting the potential for developing new treatments for this disease .
| Compound ID | T.brucei EC50 (μM) | Aqueous Solubility (μM) | Human PPB (%) | HLM Clint (μL/min/mg) |
|---|---|---|---|---|
| 1 | 0.43 ± 0.015 | 44 | 87 | 180 |
| 2 | <0.03 | >100 | <95 | <8.6 |
Neuroprotective Effects
Some studies have suggested that diazaspiro compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
-
Study on Solubility and Bioavailability :
A study focused on optimizing the solubility and bioavailability of diazaspiro compounds found that structural modifications significantly influenced these pharmacokinetic properties. The introduction of polar functional groups improved solubility without compromising biological activity . -
Synthesis and Structure-Activity Relationship (SAR) :
A detailed SAR analysis revealed that variations in the substituents on the diazaspiro framework affected both potency and selectivity against specific biological targets. This information is crucial for guiding future drug design efforts . -
In Vivo Efficacy :
In vivo studies demonstrated that certain derivatives of tert-butyl 4,7-diazaspiro[2.5]octane were effective at doses lower than previously reported for other classes of anti-parasitic drugs, indicating a promising therapeutic window .
Q & A
Q. What are the standard laboratory synthesis protocols for tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride?
The synthesis typically involves reacting the free base (tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate) with hydrochloric acid under controlled conditions. Key parameters include maintaining a temperature range of 0–25°C and adjusting the pH to 2–3 to ensure salt formation. The reaction mixture is stirred for 4–6 hours, followed by filtration and vacuum drying to isolate the hydrochloride salt. Purity is optimized by recrystallization in ethanol/water mixtures .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Post-synthesis characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR verify proton and carbon environments, with spirocyclic nitrogen signals appearing at δ 3.2–3.8 ppm (¹H) and δ 40–50 ppm (¹³C).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities.
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (m/z 263.15 [M+H]⁺) .
Q. What safety protocols are recommended for handling and storing this compound?
- Storage : Protect from light and moisture at 2–8°C in airtight containers.
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Avoid inhalation; respiratory protection (N95 masks) is advised if aerosolization occurs.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved using this compound?
Iridium-catalyzed asymmetric amination is a robust method. For example:
- React the compound with allyl acetates in DMF at 70°C under nitrogen.
- Use chiral ligands (e.g., (R)-BINAP) to achieve enantiomeric excess (ee) >95%.
- Purify via silica gel chromatography (hexane:ethyl acetate = 20:1) and validate ee by chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) .
Q. What computational strategies optimize reaction pathways for spirocyclic derivatives?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and reaction barriers (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Machine Learning : Train models on reaction datasets to predict optimal solvents, catalysts, and temperatures.
- In Silico Screening : Virtual libraries of spirocyclic analogs can prioritize synthetic targets with desired bioactivity .
Q. How can researchers address contradictions in reaction yields or purity across studies?
- Factorial Design : Systematically vary parameters (temperature, solvent, stoichiometry) to identify critical factors.
- Data Reconciliation : Cross-validate NMR and LC-MS results to resolve discrepancies.
- Impurity Profiling : Use LC-HRMS to trace byproducts and adjust reaction conditions (e.g., reducing oxidation byproducts via inert atmospheres) .
Q. What reactor designs improve scalability for spirocyclic compound synthesis?
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times (residence time <30 minutes).
- Microwave-Assisted Synthesis : Accelerate ring-closing steps (e.g., 100°C, 150 W, 20 minutes).
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How does structural modification of the spirocyclic core influence pharmacological activity?
- Scaffold Diversification : Introduce substituents at the 4-position to modulate lipophilicity (e.g., aryl groups for CNS penetration).
- Bioisosteric Replacement : Replace tert-butyl with trifluoroethyl to enhance metabolic stability.
- In Vitro Assays : Test dopamine receptor binding (Ki < 50 nM) and cytotoxicity (MTT assay in HEK293 cells) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
